BenchChemオンラインストアへようこそ!

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine

HIV-1 reverse transcriptase NNRTI structure-activity relationship

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine (CAS 6307-38-6) is a trisubstituted pyrimidine derivative with molecular formula C₁₁H₈Cl₃N₃S and a molecular weight of 320.625 g/mol. The compound features a chlorine substituent at the pyrimidine 4-position, a 2-amino group, and a (2,4-dichlorobenzyl)sulfanyl moiety at the 6-position, giving it a calculated logP of 4.86 and a melting point range of approximately 150–155 °C.

Molecular Formula C11H8Cl3N3S
Molecular Weight 320.6 g/mol
CAS No. 6307-38-6
Cat. No. B14723453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
CAS6307-38-6
Molecular FormulaC11H8Cl3N3S
Molecular Weight320.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C11H8Cl3N3S/c12-7-2-1-6(8(13)3-7)5-18-10-4-9(14)16-11(15)17-10/h1-4H,5H2,(H2,15,16,17)
InChIKeyLQHLTTKDALJKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine (CAS 6307-38-6): Structural Identity, Physicochemical Profile, and Procurement Baseline


4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine (CAS 6307-38-6) is a trisubstituted pyrimidine derivative with molecular formula C₁₁H₈Cl₃N₃S and a molecular weight of 320.625 g/mol [1]. The compound features a chlorine substituent at the pyrimidine 4-position, a 2-amino group, and a (2,4-dichlorobenzyl)sulfanyl moiety at the 6-position, giving it a calculated logP of 4.86 and a melting point range of approximately 150–155 °C . It belongs to the broader class of 2-aminopyrimidine thioethers, a scaffold with established relevance in antiviral (HIV-1 reverse transcriptase inhibition), antitrypanosomal, and antiplasmodial drug discovery programs [2]. The compound is listed in the ZINC database (ZINC254315587) as an on-demand screening compound, though no ChEMBL-curated bioactivity data are currently reported [3].

Why Generic Substitution of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine Is Not Supported by Evidence


Within the 2-aminopyrimidine thioether chemical space, seemingly minor structural variations produce large differences in physicochemical properties, target engagement, and synthetic utility. The target compound (CAS 6307-38-6) is a regioisomer of the well-characterized HIV-1 reverse transcriptase inhibitor U-31,355 (4-amino-2-(benzylthio)-6-chloropyrimidine); swapping the chlorine and sulfanyl positions between the pyrimidine 4- and 6-positions alters hydrogen-bonding geometry and electronic distribution [1]. Moreover, the 2,4-dichlorobenzyl substituent on the target compound confers a calculated logP of 4.86, approximately 1.9 log units higher than the unsubstituted benzyl analog U-31,355 (logP 2.93), translating to roughly an 80-fold increase in predicted octanol-water partition coefficient [2]. The closely related bis-substituted analog NSC 41318 (4,6-bis(2,4-dichlorobenzylthio)pyrimidin-2-amine) carries a logP of 7.84 and a molecular weight of 477.3 g/mol, placing it in a different property space altogether with likely altered membrane permeability and solubility profiles . These three compounds—same core, different substituent patterns—cannot be assumed interchangeable for any biological assay, synthetic pathway, or formulation without explicit comparative data.

Quantitative Differentiation Evidence for 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine Against Closest Analogs


Regioisomeric Differentiation from U-31,355: Positional Exchange of Chlorine and Sulfanyl Substituents

The target compound is a regioisomer of the HIV-1 NNRTI U-31,355 (4-amino-2-(benzylthio)-6-chloropyrimidine). In U-31,355, the chlorine occupies the pyrimidine 6-position and the benzylthio group occupies the 2-position, while in the target compound the chlorine is at the 4-position and the (2,4-dichlorobenzyl)sulfanyl group is at the 6-position. U-31,355 has been characterized as a mixed-type inhibitor of HIV-1 RT with significantly higher binding affinity for enzyme-substrate complexes than for free enzyme [1]. The regioisomeric swap alters the spatial relationship between the halogen and the 2-amino hydrogen-bond donor, which is critical for RT binding pocket complementarity. No direct head-to-head biological comparison between the two regioisomers has been published, but the SAR from the U-31,355 series demonstrates that pyrimidine substitution position is a determinant of RT inhibition potency [1].

HIV-1 reverse transcriptase NNRTI structure-activity relationship regioisomerism

Lipophilicity Differentiation: logP Gap of ~1.9 Units Versus the Unsubstituted Benzyl Analog

The calculated logP of the target compound is 4.858 (ZINC), compared with 2.935 for the unsubstituted benzyl analog U-31,355 (ChemSrc) [1]. This ΔlogP of approximately +1.9 units corresponds to a roughly 80-fold higher predicted octanol-water partition coefficient for the target compound, driven by the two additional chlorine atoms on the benzyl ring. The bis-substituted analog NSC 41318 (CAS 6307-34-2) has a logP of 7.84, approximately 3.0 log units higher than the target compound, reflecting the impact of a second 2,4-dichlorobenzylthio group . The mono-substituted target compound occupies an intermediate lipophilicity space that may offer a more favorable balance between membrane permeability and aqueous solubility than either comparator.

lipophilicity logP drug-likeness permeability physicochemical profiling

Molecular Weight and Halogen Content Differentiation from NSC 41318 and NSC 42018

The target compound (MW 320.63 g/mol, 3 chlorine atoms) sits between the lighter NSC 42018 (4-(2,4-dichlorobenzylthio)-6-methylpyrimidin-2-amine, MW 300.21 g/mol, 2 chlorine atoms) and the heavier NSC 41318 (MW 477.26 g/mol, 4 chlorine atoms) [1][2]. The target compound's molecular weight falls within the optimal range for lead-like screening libraries (MW ≤ 350) and complies with Lipinski's Rule of Five for molecular weight, whereas NSC 41318 exceeds the MW ≤ 500 guideline. The presence of three chlorine atoms provides distinct halogen-bonding potential compared to the two-chlorine NSC 42018 and the single-chlorine U-31,355, which may confer differential target engagement profiles in halogen-binding protein pockets .

molecular weight halogen content lead-likeness fragment-based screening

Synthetic Accessibility as a Mono-Substituted Thioether Scaffold for Late-Stage Diversification

The target compound is synthesized via nucleophilic substitution of 2,4-dichlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate in DMF at elevated temperature . This mono-substitution leaves the 2-amino group and the 4-chloro position available for further derivatization. In contrast, the bis-substituted NSC 41318 has both the 4- and 6-positions occupied by 2,4-dichlorobenzylthio groups, eliminating the 4-chloro handle for orthogonal functionalization . NSC 42018 carries a methyl group at the 6-position instead of chlorine, offering different reactivity for C–H functionalization but lacking the chlorine leaving group for nucleophilic aromatic substitution [1]. The target compound's single chlorine leaving group at the 4-position provides a defined point for sequential diversification, a feature absent in both closest analogs.

synthetic intermediate building block late-stage functionalization medicinal chemistry

Class-Level Biological Relevance: 2,4-Dichlorobenzylthio Pyrimidines as Privileged Scaffolds in Antiviral and Antiparasitic Discovery

The 2-aminopyrimidine scaffold with benzylthio substitution is established in antiviral and antiparasitic research. U-31,355 (a close structural relative) inhibits HIV-1 RT with mixed-type kinetics and demonstrates anti-HIV activity in infected lymphocytes [1]. A series of 2-aminopyrimidine derivatives showed in vitro activity against Trypanosoma brucei rhodesiense (sleeping sickness) and Plasmodium falciparum NF54 (malaria) in microplate assays [2]. Additionally, 2-arylalkylthio-4-amino-6-benzylpyrimidines have been developed as potent HIV-1 non-nucleoside RT inhibitors [3]. The target compound, carrying the 2,4-dichlorobenzylthio motif, belongs to this pharmacophore class. No direct bioassay data for the target compound itself are available in ChEMBL or PubMed, but its structural features align with the SAR of active 2-aminopyrimidine thioethers [4]. Researchers should request custom screening data from vendors or conduct profiling before making procurement decisions based solely on class-level inference.

HIV NNRTI antitrypanosomal antiplasmodial 2-aminopyrimidine kinase inhibition

Evidence-Backed Application Scenarios for 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine


HIV-1 Reverse Transcriptase NNRTI Scaffold Hopping and SAR Exploration

The target compound is a regioisomer of the validated HIV-1 NNRTI U-31,355. Medicinal chemistry teams exploring scaffold-hopping strategies around the benzylthio-pyrimidine chemotype can use this compound to probe the effect of chlorine/sulfanyl positional exchange on RT inhibition potency and resistance profiles. The 2,4-dichlorobenzyl substituent additionally enables exploration of halogen-bonding interactions within the NNRTI allosteric pocket [1].

Lead-Like Screening Library Enrichment with Intermediate Lipophilicity

With a calculated logP of 4.86, the target compound occupies an intermediate lipophilicity range between the more polar U-31,355 (logP 2.93) and the highly lipophilic NSC 41318 (logP 7.84). This property profile makes it suitable for enriching diversity-oriented screening libraries where balanced physicochemical properties are desired, and its MW of 320.6 g/mol meets lead-likeness criteria (MW ≤ 350) [2].

Synthetic Building Block for Orthogonal Diversification

The target compound retains a chlorine atom at the pyrimidine 4-position, providing a handle for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. This enables sequential diversification strategies—first at the 6-position (sulfanyl installed), then at the 4-position (chlorine displaced)—that are not accessible with the bis-substituted analog NSC 41318, where both positions are already occupied . Researchers synthesizing focused libraries of 4,6-disubstituted 2-aminopyrimidines should prefer this mono-chloro intermediate.

Antiparasitic Screening in Trypanosoma and Plasmodium Assays

Based on class-level evidence from 2-aminopyrimidine derivatives with demonstrated antitrypanosomal and antiplasmodial activity in microplate assays against T. brucei rhodesiense and P. falciparum NF54, this compound may be considered for inclusion in antiparasitic screening cascades. However, users should note that no direct biological data exist for this specific compound, and initial screening should include cytotoxicity counterscreening in mammalian cells (e.g., L-6 rat myoblasts) [3].

Quote Request

Request a Quote for 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.